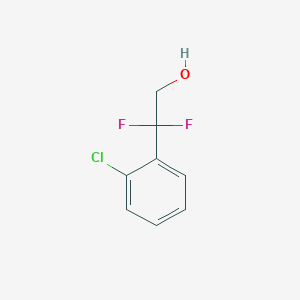
Difluorphos
Übersicht
Beschreibung
Difluorphos is a compound with the molecular formula C38H24F4O4P2 . It has a molecular weight of 682.5 g/mol . The IUPAC name for this compound is [4- (5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane .
Synthesis Analysis
This compound has been used in various homogeneous metal-catalyzed asymmetric reactions . It has shown high catalytic performances for some C–H and C–C bond-forming processes as well as for the synthesis of biorelevant targets . The electrodeficient atropisomeric diphosphane this compound, bearing an original stereoelectronic skeleton based on a bi (difluorobenzodioxole) backbone, provided excellent enantioselectivities in asymmetric hydrogenation of fluorinated compounds .
Molecular Structure Analysis
The molecular structure of this compound includes two benzodioxole rings, each substituted with a diphenylphosphanyl group and two fluorine atoms . The structure also includes a canonical SMILES representation .
Chemical Reactions Analysis
This compound has been used in various homogeneous metal-catalyzed asymmetric reactions . It has shown high catalytic performances for some C–H and C–C bond-forming processes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 682.5 g/mol . It has 4 hydrogen bond acceptors and 7 freely rotating bonds . The compound has a polar surface area of 64 Ų .
Wissenschaftliche Forschungsanwendungen
Chiral Diphosphine Ligand in Asymmetric Reactions
Rh-Catalyzed Asymmetric Additions
The Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones with Difluorphos and its analogues has been studied extensively. This method provides an effective pathway to synthesize enantioenriched succinimide units, which are of significant biological interest. These reactions showcase high yields and excellent enantioselectivities, making this compound a crucial component in asymmetric catalysis (Berhal, Wu, Genêt, Ayad, & Ratovelomanana-Vidal, 2011).
Silver-Catalyzed Allylation Reactions
Role in Asymmetric Hydrogenation
This compound, along with SYNPHOS, has been synthesized on multigram scales and employed in Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. The ligand's stereoelectronic features significantly influence enantioselectivities in these hydrogenations, highlighting this compound's crucial role in achieving high levels of enantioselectivity (Jeulin, Duprat de Paule, Ratovelomanana-Vidal, Genêt, Champion, & Dellis, 2004).
General Asymmetric Hydrogenation
The iridium-difluorphos complex has been developed for the asymmetric hydrogenation of various quinoxaline derivatives. This approach provides a versatile method for synthesizing biologically relevant tetrahydroquinoxaline units with high yields and excellent enantioselectivities, demonstrating this compound's pivotal role in asymmetric hydrogenation (Cartigny, Berhal, Nagano, Phansavath, Ayad, Genêt, Ohshima, Mashima, & Ratovelomanana-Vidal, 2012).
Wirkmechanismus
Target of Action
Difluorphos is a chiral diphosphine that plays an important role in various homogeneous metal-catalyzed asymmetric reactions . It is primarily used as a ligand in these reactions, with its primary targets being the metal centers of organometallic complexes . These complexes are often used in catalytic processes, such as hydrogenation reactions and carbon-carbon bond-forming processes .
Mode of Action
This compound interacts with its targets by coordinating to the metal centers of organometallic complexes . This interaction influences the reactivity and selectivity of these complexes in catalytic reactions . For example, this compound has been shown to provide excellent enantioselectivities in the asymmetric hydrogenation of fluorinated compounds . This is due to its unique stereoelectronic properties, which include a narrow dihedral angle and unusual Π-acidity .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the formation of carbon-hydrogen and carbon-carbon bonds . This compound enhances the efficiency of these processes by influencing the stereocontrol of the reactions . For instance, it has been used in the synthesis of 3-aminochroman derivatives through the asymmetric hydrogenation of trisubstituted enamides .
Result of Action
The action of this compound results in the formation of highly valuable products through efficient and selective catalytic reactions . Its use in asymmetric hydrogenation, for example, leads to the formation of enantiomerically pure compounds . This is particularly important in the synthesis of biorelevant targets, where the stereochemistry of the products can significantly influence their biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the amide moiety and the substitution pattern in the aromatic ring have been shown to influence the stereocontrol in the asymmetric hydrogenation of trisubstituted enamides . . This suggests that the efficacy and stability of this compound can be optimized by carefully controlling the reaction conditions.
Eigenschaften
IUPAC Name |
[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLTMOEYCQDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116978 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503538-70-3 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


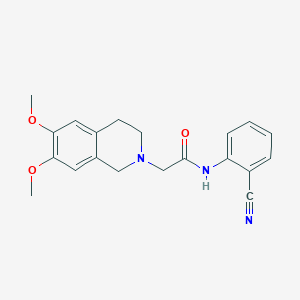
![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)
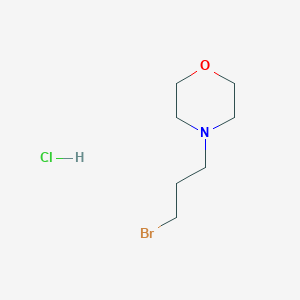
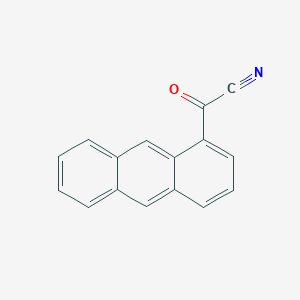

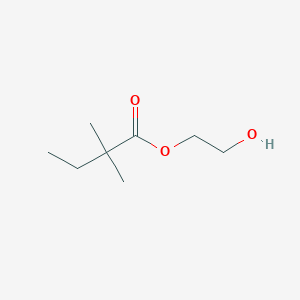

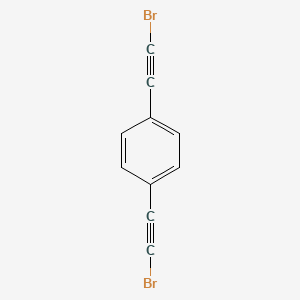


![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)


